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Introduction
These application notes provide a detailed overview of the preclinical studies investigating the

combination of (-)SHIN2, a serine hydroxymethyltransferase (SHMT) inhibitor, and

methotrexate (MTX), a dihydrofolate reductase (DHFR) inhibitor, for the treatment of T-cell

acute lymphoblastic leukemia (T-ALL). The provided data and protocols are based on the

findings from a key study demonstrating the synergistic anti-leukemic effects of this

combination both in vitro and in vivo.[1][2]

The rationale for this combination therapy lies in the targeting of two critical nodes within the

one-carbon metabolism pathway, which is essential for nucleotide biosynthesis and cancer cell

proliferation. By inhibiting both SHMT and DHFR, the combination of (-)SHIN2 and

methotrexate aims to achieve a more potent anti-cancer effect than either agent alone.[1][2]

Data Presentation
In Vitro Efficacy: (-)SHIN2 and Methotrexate in T-ALL
Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values for

(+)SHIN2 (the active enantiomer of (-)SHIN2) and its synergistic interaction with methotrexate

in the Molt4 human T-ALL cell line.
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Cell Line Treatment IC50 (nM) Notes

Molt4 (+)SHIN2 89

Molt4
(+)SHIN2 + 20 nM

MTX
Decreased

Low-dose

methotrexate

sensitizes Molt4 cells

to (+)SHIN2.[1]

Molt4
(+)SHIN2 + 30 nM

MTX
Decreased

Molt4
(+)SHIN2 + 40 nM

MTX
Decreased

Molt4 (MTX-resistant) (+)SHIN2 ~22

Methotrexate-resistant

cells show enhanced

sensitivity to

(+)SHIN2.[1]

In Vivo Efficacy: (-)SHIN2 and Methotrexate in T-ALL
Xenograft Models
This table summarizes the key findings from the in vivo studies using a NOTCH1-driven mouse

primary T-ALL model and a patient-derived xenograft (PDX) model.
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Animal Model Treatment Group Outcome

NOTCH1-driven mouse

primary T-ALL
Vehicle -

(+)SHIN2 (200 mg/kg)

Significantly reduced tumor

burden and increased survival.

[1]

Methotrexate (10 mg/kg) Reduced tumor burden.

(+)SHIN2 + Methotrexate

Synergistic effect: Significantly

greater reduction in tumor

burden and a significant

increase in survival compared

to single agents.[1]

Patient-Derived Xenograft

(PDX)
Vehicle -

(+)SHIN2 (200 mg/kg)
Decreased tumor burden and

increased survival.[1]

(+)SHIN2 + Methotrexate

Synergistic effect: Further

decreased tumor burden and

extended survival compared to

(+)SHIN2 alone.[1]

Signaling Pathway
The combination of (-)SHIN2 and methotrexate targets the folate metabolism pathway at two

distinct points, leading to a synergistic depletion of essential precursors for nucleotide

synthesis.
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Caption: Synergistic inhibition of one-carbon metabolism by (-)SHIN2 and methotrexate.

Experimental Protocols
In Vitro Cell Proliferation and Synergy Assay
This protocol details the methodology for assessing the anti-proliferative effects of (-)SHIN2
and methotrexate, alone and in combination, on T-ALL cell lines.

Experimental Workflow:
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Caption: Workflow for in vitro cell proliferation and synergy analysis.

Protocol:

Cell Culture:

Culture Molt4 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum

(FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).

Maintain cells in a humidified incubator at 37°C with 5% CO2.

Cell Seeding:

Seed Molt4 cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of culture

medium.

Drug Treatment:

Prepare serial dilutions of (+)SHIN2 and methotrexate in culture medium.

For single-agent treatments, add the indicated concentrations of each drug to the wells.

For combination treatments, add varying concentrations of (+)SHIN2 in the presence of

fixed concentrations of methotrexate (e.g., 20, 30, and 40 nM).[1]

Include a vehicle control (e.g., DMSO) for normalization.

Incubation:

Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

Cell Viability Measurement:

Equilibrate the plate to room temperature for 30 minutes.

Add 100 µL of CellTiter-Glo® reagent to each well.

Mix contents for 2 minutes on an orbital shaker to induce cell lysis.
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Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

Measure luminescence using a plate reader.

Data Analysis:

Normalize the luminescence readings to the vehicle-treated control wells.

Calculate the IC50 values for each treatment using non-linear regression analysis.

Assess synergy using isobologram analysis. The combination is considered synergistic if

the data points for the combination fall below the line of additivity.[1]

In Vivo T-ALL Xenograft Studies
This protocol describes the establishment of T-ALL xenograft models and the evaluation of the

anti-tumor efficacy of (-)SHIN2 and methotrexate combination therapy.
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Caption: Workflow for in vivo T-ALL xenograft studies.
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Protocol:

Animal Models:

Use immunodeficient mice (e.g., NSG mice) for xenograft studies.

For the primary T-ALL model, inject 1 x 10^6 NOTCH1-induced primary T-ALL cells

(expressing luciferase) intravenously.[1]

For the patient-derived xenograft (PDX) model, inject 1 x 10^6 PDTALL#10 cells

(expressing luciferase) intravenously.[1]

Tumor Monitoring:

Monitor tumor engraftment and progression by weekly bioluminescence imaging (BLI)

using an in vivo imaging system (e.g., IVIS).

Administer D-luciferin (150 mg/kg) via intraperitoneal injection 10 minutes before imaging.

Quantify the bioluminescent signal (total flux) from the region of interest.

Treatment Regimen:

Once tumors are established, randomize mice into four treatment groups:

Vehicle control

(+)SHIN2 (200 mg/kg, intraperitoneally, twice daily, 5 days on/2 days off)[1]

Methotrexate (10 mg/kg, intraperitoneally, once on day 1 of each 7-day cycle)[1]

(+)SHIN2 + Methotrexate (combination of the above regimens)[1]

Continue treatment for the duration specified in the study design (e.g., 4 weeks).

Efficacy Assessment:

Continue weekly BLI to monitor tumor burden throughout the treatment period.
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Monitor animal body weight and overall health as indicators of toxicity.

Follow animals for survival analysis. Euthanize mice when they show signs of morbidity or

when tumor burden reaches a predetermined endpoint.

Data Analysis:

Compare tumor growth rates and survival curves between the different treatment groups.

Use appropriate statistical analyses (e.g., ANOVA for tumor growth, log-rank test for

survival) to determine the significance of the observed effects.

Logical Relationships
The synergistic effect of (-)SHIN2 and methotrexate is based on a clear logical relationship of

dual pathway blockade.
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Caption: Logical flow of the synergistic anti-leukemic effect.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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